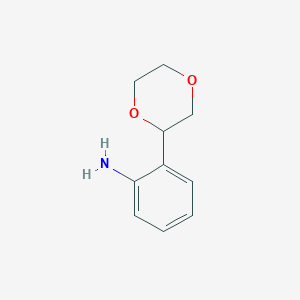
TAMRA Picolyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TAMRA Picolyl Azide can be synthesized by reacting tetramethylrhodamine (TAMRA) with picolyl azide under copper-catalyzed conditions. The reaction typically involves the use of copper (I) sulfate and sodium ascorbate as the reducing agent. The reaction is carried out in an aqueous solution at room temperature, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: TAMRA Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable triazole linkage between the azide and alkyne groups .
Common Reagents and Conditions:
Reagents: Copper (I) sulfate, sodium ascorbate, terminal alkynes.
Conditions: Aqueous solution, room temperature, mild stirring.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent compound. This product is highly stable and exhibits strong fluorescence, making it suitable for various labeling and imaging applications .
Applications De Recherche Scientifique
Chemistry: TAMRA Picolyl Azide is widely used in click chemistry for the fluorescent labeling of biomolecules. Its high sensitivity and reduced cell toxicity make it ideal for detecting low-abundance targets .
Biology: In biological research, this compound is used for imaging and tracking cellular processes. Its strong fluorescence and biocompatibility allow for real-time visualization of cellular events .
Medicine: In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents. Its ability to label specific biomolecules with high precision makes it valuable for studying disease mechanisms and developing targeted therapies .
Industry: In the industrial sector, this compound is used in the production of fluorescent dyes and labeling reagents. Its high efficiency and stability make it a preferred
Propriétés
Formule moléculaire |
C42H48N8O9 |
|---|---|
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
5-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C42H48N8O9/c1-49(2)31-8-11-34-37(24-31)59-38-25-32(50(3)4)9-12-35(38)40(34)33-10-5-28(23-36(33)42(53)54)41(52)44-14-16-56-18-20-58-22-21-57-19-17-55-15-13-39(51)47-30-7-6-29(45-26-30)27-46-48-43/h5-12,23-26H,13-22,27H2,1-4H3,(H2-,44,47,51,52,53,54) |
Clé InChI |
XWKGVUAUNNBNEO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)







